S-Propyl-L-cysteine
CAS No.: 1115-93-1
Cat. No.: VC20942077
Molecular Formula: C6H13NO2S
Molecular Weight: 163.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115-93-1 |
|---|---|
| Molecular Formula | C6H13NO2S |
| Molecular Weight | 163.24 g/mol |
| IUPAC Name | 2-amino-3-propylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C6H13NO2S/c1-2-3-10-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) |
| Standard InChI Key | WAAGBMYUYFBZIW-UHFFFAOYSA-N |
| Isomeric SMILES | CCCSC[C@@H](C(=O)O)N |
| SMILES | CCCSCC(C(=O)O)N |
| Canonical SMILES | CCCSCC(C(=O)O)N |
Introduction
Chemical Structure and Properties
S-Propyl-L-cysteine (C₆H₁₃NO₂S) is a modified amino acid where the thiol group of cysteine is substituted with a propyl chain. The compound has several synonyms including (2R)-2-amino-3-propylsulfanylpropanoic acid and (R)-2-Amino-3-(propylthio)propanoic acid .
Basic Chemical Information
S-Propyl-L-cysteine has a molecular weight of 163.24 g/mol and maintains the L-configuration at the alpha carbon, preserving the stereochemistry found in naturally occurring amino acids . The chemical structure consists of an amino group, a carboxylic acid group, and a propylthio side chain attached to the beta carbon.
Physical Properties
The compound appears as a crystalline solid with a melting point of approximately 221-223°C (with decomposition) . It exhibits solubility characteristics typical of amino acids, being soluble in water but showing limited solubility in organic solvents. The presence of the propyl chain enhances the hydrophobicity compared to unmodified L-cysteine while maintaining similar acid-base properties.
Spectroscopic Characteristics
Infrared spectroscopic data for S-propyl-L-cysteine reveals characteristic absorptions for amino acid functional groups. The free compound shows absorption bands in the regions of 2965-2860 cm⁻¹ and 2580 cm⁻¹, with NH₃⁺ stretching at around 2120 cm⁻¹ . When complexed with metals, these bands shift significantly, providing evidence for coordination through the amino group.
Synthesis Methods
Several approaches have been developed for the synthesis of S-propyl-L-cysteine, ranging from conventional chemical methods to enzymatic and microbiological techniques.
Chemical Synthesis
The traditional chemical synthesis of S-propyl-L-cysteine involves the alkylation of L-cysteine with propyl iodide under basic conditions. A detailed synthetic procedure reported in the literature involves:
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Dissolving sodium hydroxide (30g, 0.75 mol) in 500 ml of distilled water
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Adding L-cysteine (30.25g, 0.25 mol) to the solution
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Dropwise addition of propyl iodide (42.5g, 0.25 mol) with continuous stirring for 4 hours
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Acidification of the solution to pH 6 with acetic acid
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Collection of the precipitated product by filtration
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Washing with ethanol and drying at 50°C
This method typically provides yields of approximately 84%, with the product showing a single spot on thin-layer chromatography, confirming its purity.
Microbiological Synthesis
An alternative approach to obtaining S-propyl-L-cysteine involves microbiological synthesis using intact cells containing cysteine desulfhydrase. This enzymatic method utilizes a β-replacement reaction mechanism where substrates such as β-chloro-L-alanine can be converted to S-propyl-L-cysteine in the presence of propyl mercaptan .
The reaction proceeds through an enzyme-bound α-amino acrylate intermediate formed by the elimination of chloride from β-chloro-L-alanine. This intermediate can then react with propyl mercaptan to yield S-propyl-L-cysteine . The schematic representation of this mechanism can be described as follows:
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Substrate binding to the pyridoxal phosphate-dependent enzyme
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Formation of enzyme-bound α-amino acrylate intermediate
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Nucleophilic attack by propyl mercaptan
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Release of S-propyl-L-cysteine product
This biosynthetic approach offers advantages in terms of stereoselectivity, producing exclusively the L-enantiomer.
Metal Complexes of S-Propyl-L-Cysteine
S-Propyl-L-cysteine forms stable complexes with transition metals, which have been extensively studied for their structural and spectroscopic properties.
Synthesis of Metal Complexes
The general procedure for synthesizing metal complexes of S-propyl-L-cysteine involves:
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Dissolving a metal chloride (MCl₂, where M = Cu, Ni, Co, or Zn) (0.01 mol) in 25 ml of distilled water
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Preparing a separate solution of S-propyl-L-cysteine (3.26 g, 0.02 mol) in 25 ml of water
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Mixing the two solutions and stirring for 30 minutes
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Adding NaOH (0.8g, 0.02 mol) solution dropwise
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Adjusting the final pH to 7.5-8.0
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Collecting, washing, and drying the precipitated complexes
These procedures typically yield bis-ligand complexes with the general formula M(C₆H₁₂NO₂S)₂, where M represents the coordinated metal ion.
Spectroscopic Characterization
The infrared spectral data for S-propyl-L-cysteine metal complexes provides valuable information about the coordination mode. Table 1 summarizes key IR absorption bands for S-propyl-L-cysteine and its metal complexes.
Table 1: FT-IR Spectral Data (cm⁻¹) for S-Propyl-L-Cysteine and Its Metal Complexes
Biological Activities
Research has revealed significant biological activities for S-propyl-L-cysteine, particularly in the context of neuroprotection and potential applications in treating neurodegenerative disorders.
Neuroprotective Effects
S-Propyl-L-cysteine demonstrates considerable neuroprotective properties against β-amyloid induced cytotoxicity, which is a hallmark of Alzheimer's disease pathology. Studies using nerve growth factor differentiated PC12 cells have shown that SPC treatment significantly:
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Enhances cell viability
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Improves mitochondrial membrane potential
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Lowers lactate dehydrogenase activity
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Reduces DNA fragmentation
These protective effects were observed at concentrations as low as 2.5, 5, and 10 μM, indicating high potency of the compound.
Biochemical Mechanisms
The neuroprotective effects of S-propyl-L-cysteine operate through multiple biochemical mechanisms:
Enzyme Activity Modulation
SPC significantly attenuates β-amyloid-induced reduction in Na⁺-K⁺-ATPase activity and elevation in caspase-3 and caspase-8 activities . This enzyme modulation is critical for maintaining neuronal membrane potential and preventing apoptotic cell death cascades.
Anti-inflammatory Actions
Treatment with S-propyl-L-cysteine significantly suppresses the expression and production of pro-inflammatory cytokines including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . This anti-inflammatory action contributes substantially to its neuroprotective profile.
Comparison with Related Compounds
S-Propyl-L-cysteine belongs to a family of S-substituted cysteine derivatives, including S-allyl-L-cysteine (SAC) and S-ethyl-L-cysteine (SEC). Recent studies have shown that the protective effects of SEC and SPC against endoplasmic reticulum stress-induced neurotoxicity are more potent than those of SAC in cultured rat hippocampal neurons . This suggests that the propyl substitution on the sulfur atom confers enhanced neuroprotective properties.
Research Applications
The unique properties of S-propyl-L-cysteine have led to various research applications in biochemistry, medicine, and materials science.
Peptide Synthesis
Modified derivatives of S-propyl-L-cysteine, such as N-protected forms, serve as valuable building blocks in peptide synthesis. These derivatives allow for the incorporation of the propylthio side chain into peptide sequences, potentially modifying their biological activities and physicochemical properties.
Metal Complexation Applications
The metal complexes of S-propyl-L-cysteine exhibit unique structural and spectroscopic properties that may find applications in bioinorganic chemistry and materials science. The well-defined coordination geometry and spectroscopic signatures of these complexes make them potential candidates for developing metalloenzyme models or novel catalytic systems.
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